N-(4-acetylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide
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Overview
Description
N-(4-ACETYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methanesulfonyl group, and an imidazole ring. Its molecular formula is C24H22N2O4S2, and it has a molecular weight of 482.57 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the acetylation of 4-aminophenyl, followed by the introduction of the methanesulfonyl group. The final step involves the formation of the imidazole ring through cyclization reactions. Common reagents used in these reactions include acetic anhydride, methanesulfonyl chloride, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-ACETYLPHENYL)CYCLOPENTANECARBOXAMIDE: Similar structure but with a cyclopentane ring instead of an imidazole ring.
N-{4-[(4-ACETYLPHENYL)SULFANYL]PHENYL}ACETAMIDE: Contains a similar acetylphenyl group but lacks the methanesulfonyl and imidazole groups.
Uniqueness
N-(4-ACETYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the imidazole ring and methanesulfonyl group distinguishes it from other similar compounds, enhancing its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C26H23N3O4S2 |
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Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H23N3O4S2/c1-17-8-14-22(15-9-17)35(32,33)26-25(28-24(29-26)20-6-4-3-5-7-20)34-16-23(31)27-21-12-10-19(11-13-21)18(2)30/h3-15H,16H2,1-2H3,(H,27,31)(H,28,29) |
InChI Key |
IJOORXNNYBWTNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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